The Core Mechanism of Action of 14,15-EET-SI: An In-Depth Technical Guide
The Core Mechanism of Action of 14,15-EET-SI: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. It functions as a critical signaling molecule in various physiological processes, most notably as an endothelium-derived hyperpolarizing factor (EDHF) involved in the regulation of vascular tone.[1][2][3] However, the inherent chemical and metabolic instability of 14,15-EET, primarily due to its rapid hydrolysis by soluble epoxide hydrolase (sEH), limits its therapeutic potential.[4][5]
To overcome this limitation, stable analogs have been developed. 14,15-EET-Sulfonimide (14,15-EET-SI) is one such analog, where the C-1 carboxyl group is replaced with a sulfonimide group. This modification serves as a bioisostere, retaining the acidic properties necessary for activity while enhancing metabolic stability. Crucially, studies have demonstrated that 14,15-EET-SI is equipotent to its parent compound, 14,15-EET, in inducing vasorelaxation.[6] Therefore, the mechanism of action described herein for 14,15-EET is directly applicable to 14,15-EET-SI. This guide provides a detailed examination of the molecular pathways activated by 14,15-EET-SI, quantitative data on its interactions, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Vasodilation via Vascular Smooth Muscle Hyperpolarization
The principal physiological role of 14,15-EET-SI is the induction of vascular relaxation. This is achieved through a well-defined signaling cascade within vascular smooth muscle cells (VSMCs), leading to membrane hyperpolarization.
-
Receptor Binding and G-Protein Activation: 14,15-EET-SI acts on the surface of VSMCs, though a specific high-affinity G-protein coupled receptor (GPCR) has yet to be definitively identified.[7][8] Binding of the ligand is believed to activate a stimulatory G-protein (Gsα).[4]
-
cAMP Production and PKA Activation: The activated Gsα subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).[9][10]
-
Potassium Channel Activation: PKA phosphorylates and activates large-conductance Ca2+-activated K+ (BKCa) channels on the smooth muscle cell membrane.[1][2]
-
Hyperpolarization and Relaxation: Activation of BKCa channels causes an efflux of potassium (K+) ions from the cell, leading to membrane hyperpolarization. This change in membrane potential causes the closure of voltage-gated L-type Ca2+ channels, reducing the influx of extracellular calcium. The subsequent decrease in intracellular Ca2+ concentration prevents the activation of myosin light-chain kinase, leading to smooth muscle relaxation and vasodilation.[3]
Modulation by Soluble Epoxide Hydrolase (sEH)
The biological activity of endogenous 14,15-EET is tightly regulated by the enzyme soluble epoxide hydrolase (sEH), which converts it to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[5] While 14,15-EET-SI is designed for greater stability, understanding the role of sEH is crucial in the context of EET signaling. Pharmacological inhibition of sEH is a key strategy to increase the bioavailability and prolong the effects of endogenous EETs.[11]
Additional Signaling Pathways and Cellular Effects
Beyond vasodilation, 14,15-EET-SI influences several other signaling pathways, contributing to a range of cellular effects including anti-inflammation, cell proliferation, and neurite outgrowth.
-
TRPV4 Channel Activation: 14,15-EET is an endogenous agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel.[12] Activation of TRPV4 leads to an influx of Ca2+, which can contribute to neurite outgrowth in neuronal cells and modulate vascular tone.[13]
-
PI3K/Akt and ERK Signaling: In various cell types, including cancer cells, 14,15-EET has been shown to activate the PI3K/Akt and ERK1/2 signaling pathways.[8] These pathways are central regulators of cell survival (anti-apoptosis) and proliferation. This activation may involve the transactivation of the Epidermal Growth Factor Receptor (EGFR).[14]
-
PPARγ Activation: 14,15-EET can function as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression.[8] This interaction is linked to the anti-inflammatory effects of EETs.
-
Inhibition of Prostaglandin (B15479496) Synthesis: 14,15-EET can competitively inhibit prostaglandin H (PGH) synthase, a key enzyme in the synthesis of prostaglandins, thereby reducing the production of pro-inflammatory mediators like PGE2.[11][15]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of 14,15-EET and its analogs.
Table 1: Vasodilatory Potency of 14,15-EET-SI
| Compound | Assay | Potency | Reference |
|---|---|---|---|
| 14,15-EET | Bovine Coronary Artery Relaxation | ED₅₀ ≈ 2.2 μM | [4] |
| 14,15-EET-SI | Bovine Coronary Artery Relaxation | Equipotent to 14,15-EET |[6] |
Table 2: Binding Affinity and Receptor Characteristics
| Ligand | Cell Type | Binding Parameter | Value | Reference |
|---|---|---|---|---|
| 14(R),15(S)-EET | U-937 Monocyte Cells | K_d | 13.84 ± 2.58 nM | [10] |
| 14(R),15(S)-EET | U-937 Monocyte Cells | B_max | 3.54 ± 0.28 pmol/10⁶ cells | [10] |
| 14(R),15(S)-EET | Guinea Pig Mononuclear Cells | K_i | 226.3 nM |[16] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the mechanism of action of 14,15-EET-SI.
Protocol 1: Ex Vivo Vasorelaxation Assay
Objective: To determine the vasodilatory effect and potency of 14,15-EET-SI on isolated arterial rings.
Principle: Arterial rings are mounted in an organ bath, pre-contracted with an agonist like U46619 (a thromboxane (B8750289) A2 mimetic), and then exposed to cumulative concentrations of the test compound. The resulting relaxation is measured as a change in isometric tension.
Methodology:
-
Tissue Preparation: Bovine coronary arteries are dissected and placed in cold Krebs-bicarbonate buffer. The arteries are cleaned of connective tissue and cut into 2-3 mm rings.
-
Mounting: Rings are mounted on wire myographs in organ baths containing Krebs buffer, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: An optimal resting tension is applied, and the rings are allowed to equilibrate for 60-90 minutes.
-
Pre-contraction: Rings are contracted with a submaximal concentration of U46619 to achieve approximately 80% of the maximal contraction.
-
Compound Addition: Once a stable contraction plateau is reached, cumulative concentrations of 14,15-EET-SI (e.g., 1 nM to 10 µM) are added to the bath.
-
Data Acquisition: Changes in isometric tension are recorded. Relaxation is expressed as a percentage decrease from the pre-contracted tension.
-
Analysis: Concentration-response curves are generated, and the ED₅₀ (concentration causing 50% of maximal relaxation) is calculated.
Protocol 2: Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
Objective: To determine if 14,15-EET-SI or its analogs inhibit the activity of sEH.
Principle: The assay uses a non-fluorescent sEH substrate that, upon hydrolysis by sEH, releases a highly fluorescent product. The rate of fluorescence increase is proportional to sEH activity.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human sEH enzyme, the fluorogenic substrate (e.g., PHOME), and the test compound (14,15-EET-SI) at various concentrations.
-
Assay Setup: In a 96-well microplate, add the sEH enzyme to each well. Add the test compound or vehicle control. A known sEH inhibitor (e.g., AUDA) is used as a positive control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence kinetically over 30 minutes using a plate reader with appropriate excitation/emission wavelengths (e.g., 330/465 nm).
-
Analysis: Calculate the rate of reaction (slope of the kinetic read). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC₅₀ value.
Protocol 3: TRPV4 Channel Activation Assay (Intracellular Calcium Measurement)
Objective: To determine if 14,15-EET-SI activates TRPV4 channels by measuring changes in intracellular calcium ([Ca2+]i).
Principle: Cells expressing TRPV4 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-8). Activation of the channel leads to Ca2+ influx, which is detected as an increase in fluorescence.
Methodology:
-
Cell Culture: Culture cells known to express TRPV4 (e.g., PC12 cells, endothelial cells, or TRPV4-transfected HEK293 cells) on glass coverslips.
-
Dye Loading: Incubate the cells with a Ca2+-sensitive dye (e.g., Fluo-8 AM) in a physiological salt solution for 30-60 minutes at 37°C.
-
Baseline Measurement: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope. Perfuse with buffer and record baseline fluorescence for several minutes.
-
Compound Application: Perfuse the cells with a solution containing 14,15-EET-SI.
-
Data Acquisition: Record the change in fluorescence intensity over time.
-
Controls: To confirm the involvement of TRPV4, pre-incubate cells with a specific TRPV4 antagonist (e.g., HC067047) before applying 14,15-EET-SI.
-
Analysis: Quantify the change in fluorescence intensity from baseline upon compound application. Compare the response in the presence and absence of the antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. agilent.com [agilent.com]
- 5. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IP3 sensitizes TRPV4 channel to the mechano- and osmotransducing messenger 5′-6′-epoxyeicosatrienoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Early Renal Vasodilator and Hypotensive Action of Epoxyeicosatrienoic Acid Analog (EET-A) and 20-HETE Receptor Blocker (AAA) in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - SG [thermofisher.com]
